5-chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)benzofuran-2-carboxamide
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Description
5-chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O5S and its molecular weight is 445.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that many compounds containing azole rings have been reported to exhibit a range of biological activities .
Mode of Action
It’s suggested that it might interact with targets other than brd4, potentially interfering with cellular dna damage repair mechanisms .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a range of biological activities, such as analgesic, antipyretic, and antirheumatic activities . They are also reported as antibacterial, antifungal, antimicrobial, antiviral, anti-arthritis, analgesic, and anti-inflammatory agents .
Pharmacokinetics
The pharmacological screening showed that many of these compounds have less toxicity , which might suggest favorable pharmacokinetic properties.
Result of Action
In a previous work, certain substituted pyrazoline derivatives showed anticancer, androgenic, anabolic, and anti-arrhythmic activities .
Properties
IUPAC Name |
5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c1-11-12(2)23-29-20(11)24-30(26,27)16-6-4-15(5-7-16)22-19(25)18-10-13-9-14(21)3-8-17(13)28-18/h3-10,24H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOESPTUKTGIQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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